molecular formula C21H17FN6O2S2 B2355851 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 891117-24-1

3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2355851
CAS No.: 891117-24-1
M. Wt: 468.53
InChI Key: YLJYQWWQLBMMNJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a triazolo[4,3-a]pyrimidin-7-one core fused with a dihydropyrazole ring. Key structural motifs include:

  • Thiophen-2-yl substituent: Contributes to π-π stacking interactions and metabolic stability due to sulfur’s electronegativity .
  • Sulfanyl linkage: Increases solubility and influences conformational flexibility .
  • 5-Methyl group: Steric effects may optimize steric complementarity with biological targets .

Such hybrid structures are designed to exploit synergistic interactions with enzymes or receptors, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

3-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S2/c1-12-9-18(29)23-20-24-25-21(27(12)20)32-11-19(30)28-16(13-4-6-14(22)7-5-13)10-15(26-28)17-3-2-8-31-17/h2-9,16H,10-11H2,1H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJYQWWQLBMMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the pyrazole and thienyl groups. The final steps involve the addition of the fluorophenyl group and the formation of the thioether linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the aromatic rings or the pyrazole moiety.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • A triazolo moiety.
  • A pyrazole ring with a fluorophenyl substituent.
  • A thiophene group.
  • An oxoethyl sulfanyl linkage.

Molecular Formula

The molecular formula of the compound is C30H30FN7O4SC_{30}H_{30}FN_7O_4S with a molecular weight of approximately 667.8 g/mol.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity against various diseases. Some notable applications include:

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 256 µg/mL .

2. Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The incorporation of various substituents can enhance their cytotoxic effects against cancer cell lines. For example, compounds containing the pyrazole and triazolo frameworks have been synthesized and tested for their ability to induce apoptosis in cancer cells .

3. Anti-inflammatory Effects
Certain derivatives of this compound have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include:

  • Condensation reactions between thiophenes and pyrazoles.
  • Oxidative coupling to form the triazole ring.
  • Functional group modifications to enhance biological activity.

Case Study 1: Antimicrobial Synthesis

A study synthesized various pyrazole derivatives from 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide through reactions with halogenated compounds. The resulting products were evaluated for their antimicrobial activity, demonstrating significant effectiveness against several pathogens .

Case Study 2: Anticancer Screening

In another investigation, triazole-containing compounds were screened for their anticancer properties against multiple cancer cell lines. The study highlighted that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound Triazolo[4,3-a]pyrimidin-7-one 4-Fluorophenyl, thiophen-2-yl, sulfanyl Anticancer (hypothesized) ~463.4 (estimated)
7-(1-Methyl-1H-pyrrol-2-yl)-5-thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine (L5) Triazolo[4,3-a]pyrimidine Thiophen-2-yl, pyrrole Antimicrobial 426.5
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 12) Thiazolo[3,2-a]pyrimidine Methoxyphenyl, phenyl Antitumor (in vitro) 621.1
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidin-7-one Oxadiazole, fluorophenyl Kinase inhibition (predicted) 463.4

Key Findings:

Anticancer Activity: The target compound’s 4-fluorophenyl group aligns with derivatives in , where fluorinated aryl groups enhance cytotoxicity by 30–50% compared to non-fluorinated analogs . Compound L5 () lacks the fluorophenyl group but retains antimicrobial activity, suggesting the thiophen-2-yl moiety alone is insufficient for anticancer efficacy .

Metabolic Stability :

  • The sulfanyl (-S-) linker in the target compound may improve resistance to oxidative metabolism compared to ether (-O-) or amine (-NH-) linkages in analogs like L5 .

Binding Affinity :

  • The triazolo[4,3-a]pyrimidin-7-one core in the target compound offers a planar geometry conducive to intercalation with DNA or enzyme active sites, similar to thiazolo[3,2-a]pyrimidines in .
  • Compound 12 () demonstrates that bulkier substituents (e.g., methoxyphenyl) reduce solubility but increase hydrophobic interactions in tumor cells .

Pharmacokinetic Properties :

  • The target compound’s estimated molecular weight (~463.4 g/mol) falls within Lipinski’s rule of five limits, unlike Compound 12 (621.1 g/mol), which may face bioavailability challenges .

Biological Activity

The compound 3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple pharmacophores. Its molecular formula is C30H30FN7O4S3C_{30}H_{30}F_{N_{7}}O_{4}S_{3} with a molecular weight of approximately 667.8 g/mol. The structural features include:

PropertyValue
Molecular Weight667.8 g/mol
Molecular FormulaC30 H30 F N7 O4 S3
LogP3.7127
LogD3.7127
Hydrogen Bond Acceptors14
Hydrogen Bond Donors1

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. The compound's structure allows it to modulate pathways involved in cancer cell proliferation and survival .
  • Antimicrobial Properties : Compounds containing pyrazole and thiophene moieties have shown promising antimicrobial activity against a range of pathogens. This includes antibacterial and antifungal effects, which are crucial for developing new therapeutic agents against resistant strains .
  • Anti-inflammatory Effects : The presence of the triazole ring contributes to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which are pivotal in various inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with pyrazole and triazole frameworks:

  • Study on Anticancer Activity : A recent study highlighted that derivatives with similar structures demonstrated IC50 values ranging from 193.93 µg/mL to over 300 µg/mL against various cancer cell lines (e.g., A549, HT-29). These findings suggest moderate to high cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation reported that compounds with a pyrazole core exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .

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